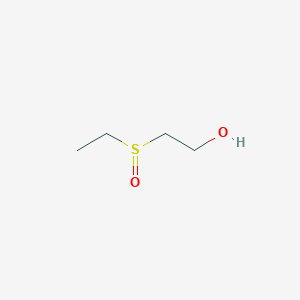
2-(Ethanesulfinyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethanesulfinyl)ethanol is a sulfoxide.
Applications De Recherche Scientifique
Applications in Chemistry
2-(Ethanesulfinyl)ethanol serves as a versatile reagent in various chemical syntheses:
- Synthesis of Phenols : This compound is utilized to convert electron-deficient aryl fluorides into phenols, which are critical intermediates in the synthesis of pharmaceuticals and other organic compounds. This transformation is particularly valuable due to its mild reaction conditions and selectivity.
- Building Block for Sulfur-Containing Compounds : Its unique sulfonyl group allows it to participate in the formation of more complex sulfur-containing molecules, enhancing its utility in organic synthesis.
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This suggests potential applications in neuropharmacology and the treatment of neurodegenerative diseases .
- Antineoplastic Properties : Derivatives of this compound have shown efficacy against certain cancer cell lines, indicating its potential use in cancer therapeutics. For instance, studies have reported significant survival rates in animal models of leukemia when treated with related compounds .
Industrial Applications
In addition to its laboratory uses, this compound has implications in industrial processes:
- Polymer Modification : Its reactivity with cellulose suggests potential applications in modifying polymeric materials to enhance their properties. This can be particularly usef
Propriétés
Numéro CAS |
21975-18-8 |
|---|---|
Formule moléculaire |
C4H10O2S |
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
2-ethylsulfinylethanol |
InChI |
InChI=1S/C4H10O2S/c1-2-7(6)4-3-5/h5H,2-4H2,1H3 |
Clé InChI |
BKPCDGKOQNYNOA-UHFFFAOYSA-N |
SMILES |
CCS(=O)CCO |
SMILES canonique |
CCS(=O)CCO |
Key on ui other cas no. |
21975-18-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















